3-Chloroquinolin-4-amine
Overview
Description
3-Chloroquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties . The compound this compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 3-Chloroquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with 4,7-dichloroquinoline.
Nucleophilic Aromatic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with ammonia or an amine to introduce the amino group at the 4-position.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are valuable intermediates in the synthesis of more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
3-Chloroquinolin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antimalarial drugs, antimicrobial agents, and anticancer compounds
Biological Studies: The compound is studied for its potential to inhibit various enzymes and biological pathways, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroquinolin-4-amine depends on its specific application. In medicinal chemistry, it often acts by:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: It can modulate various biological pathways, including those involved in inflammation and immune response.
Comparison with Similar Compounds
3-Chloroquinolin-4-amine can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different biological activities due to the presence of the N-oxide group.
4-Aminoquinoline Derivatives: These compounds, like 7-chloro-4-aminoquinoline, are used in the treatment of tuberculosis and other infectious diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-chloroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTTXDIQVCXFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485173 | |
Record name | 4-Amino-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-22-8 | |
Record name | 4-Amino-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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